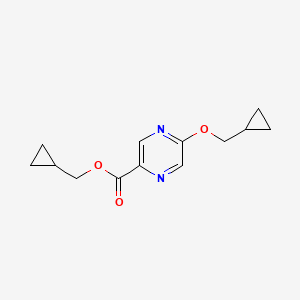
2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidines are four-membered heterocyclic compounds containing nitrogen . They are used in a wide variety of natural and synthetic products exhibiting various biological activities .
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the conversion of alkylated phosphonates and N-Boc-azetidin-3-one to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis
The azetidine ring is almost planar square-shaped. The valent angles at carbon atoms are in the range of 87.73–88.23°, and that at nitrogen is 95.29° .Chemical Reactions Analysis
Azetidines can undergo a variety of reactions. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Scientific Research Applications
Medicinal Chemistry and Drug Development
The fusion of azetidine and oxalic acid scaffolds offers exciting possibilities for drug discovery. Researchers have explored derivatives of this compound as potential drug candidates due to their structural resemblance to biologically active molecules. Notable applications include:
GABA Analogues: (Azetidin-3-yl)acetic acid has been investigated as a structural analogue for 4-aminobutanoic acid (GABA), a neurotransmitter. GABA analogues play a crucial role in modulating neuronal activity and may have therapeutic implications .
Positive Allosteric Modulators of GABA A Receptors Compounds like (3-Arylazetidin-3-yl)acetates have been utilized in the preparation of pharmaceutically active agents. These agents act as positive allosteric modulators of GABA A receptors, potentially influencing anxiety, sedation, and other neurological processes .
Heterocyclic Synthesis and Diversification
The synthetic route for these compounds involves aza-Michael addition and Suzuki–Miyaura cross-coupling reactions. Here’s how it works:
Aza-Michael Addition: Starting with (N-Boc-azetidin-3-ylidene)acetate, researchers perform aza-Michael addition with NH-heterocycles. This yields functionalized 3-substituted 3-(acetoxymethyl)azetidines, which can be further modified .
Suzuki–Miyaura Cross-Coupling: The corresponding brominated pyrazole–azetidine hybrid reacts with boronic acids via Suzuki–Miyaura cross-coupling. This step diversifies the heterocyclic amino acid derivatives, allowing for tailored modifications .
Chiral Synthesis
Optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids have been prepared through optical resolution. This process involves using (S)-4-benzyl-2-oxazolidinone as a resolving agent, resulting in diastereomeric pairs .
Functionalized Heterocyclic Amino Acids
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a newly functionalized heterocyclic amino acid, was synthesized via [3+2] cycloaddition. Its structure was confirmed through NMR spectroscopy and elemental analysis .
Mechanism of Action
Target of Action
Similar compounds, such as azetidine carboxylic acids, have been evaluated for their potency as gaba-uptake inhibitors .
Mode of Action
coli cultures and various seedlings . The toxicity of azetidine-2-carboxylic acid, a structural analogue of L-proline, results from its incorporation into proteins due to misrecognition by prolyl-tRNA synthetase .
Biochemical Pathways
Related azetidine derivatives have been used as building blocks to prepare small peptides , suggesting that they may interact with peptide synthesis pathways.
Result of Action
coli cultures and various seedlings , suggesting that they may have antimicrobial or herbicidal effects.
properties
IUPAC Name |
2-(azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H16N2.3C2H2O4/c2*1-2-4-11-9-14(12-7-13-8-12)6-5-10(11)3-1;3*3-1(4)2(5)6/h2*1-4,12-13H,5-9H2;3*(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIMMTAQVJLUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CNC3.C1CN(CC2=CC=CC=C21)C3CNC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-3,4-dihydro-1H-isoquinoline;oxalic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2425457.png)
![1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2425458.png)

![3-allyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425460.png)





![1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2425467.png)

![N'-[(Z)-(2-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2425470.png)